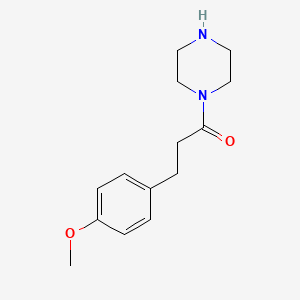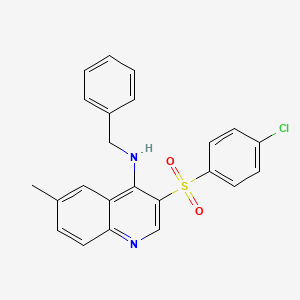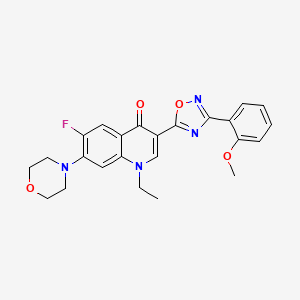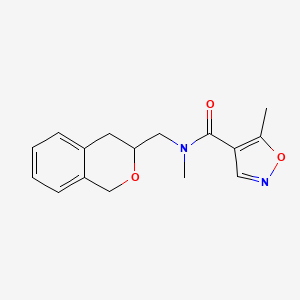
3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one, also known as MPPP, is a synthetic compound that belongs to the cathinone class of drugs. It is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, the focus of
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The compound's derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Bektaş et al. (2007) demonstrated the synthesis of novel triazole derivatives, including those utilizing 4-methoxybenzaldehyde, showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Potential PET Radiotracers
Analogues of σ receptor ligand PB28, which includes modifications to reduce lipophilicity for potential use as PET radiotracers, were designed and synthesized. These analogues showed substantial affinity for σ receptors, suggesting their utility in oncological diagnostic applications (Abate et al., 2011).
Selective Killing of Bacterial Persisters
A chemical compound, identified as C10, was discovered to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This represents a novel approach to eradicating bacterial persisters, which are known to tolerate antibiotic treatment (Kim et al., 2011).
Central Nervous System Agents
Research into central nervous system (CNS) agents has led to the synthesis of compounds containing the 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one structure, demonstrating potent 5-HT1A receptor antagonism. These compounds were identified for their potential in treating CNS disorders (Mokrosz et al., 1994).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-5-2-12(3-6-13)4-7-14(17)16-10-8-15-9-11-16/h2-3,5-6,15H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJIUCXUPAPWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2878678.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)
![Ethyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2878684.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2878685.png)


![5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2878690.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2878691.png)
![[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B2878692.png)